molecular formula C7H12N2O4S B13977775 (5-Methoxy-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate

(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate

Cat. No.: B13977775
M. Wt: 220.25 g/mol
InChI Key: FITPJCCZYGIUAO-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate typically involves the reaction of 5-methoxy-1-methyl-1h-pyrazole-3-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate is unique due to the presence of both methoxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

IUPAC Name

(5-methoxy-1-methylpyrazol-3-yl)methyl methanesulfonate

InChI

InChI=1S/C7H12N2O4S/c1-9-7(12-2)4-6(8-9)5-13-14(3,10)11/h4H,5H2,1-3H3

InChI Key

FITPJCCZYGIUAO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)COS(=O)(=O)C)OC

Origin of Product

United States

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